Silane, methyl(1-methylpropoxy)diphenyl-
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Overview
Description
Silane, methyl(1-methylpropoxy)diphenyl- is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a 1-methylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, methyl(1-methylpropoxy)diphenyl- typically involves the reaction of diphenylsilane with methyl(1-methylpropoxy)chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)2SiH2+CH3CH2CH(OCH3)Cl→(C6H5)2SiHCH3CH2CH(OCH3)+HCl
Industrial Production Methods
Industrial production of silane compounds often involves the use of fluidized bed reactors, where silane and hydrogen gases are decomposed onto silicon particles. This method is energy-efficient and allows for continuous production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Silane, methyl(1-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The methyl and 1-methylpropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents.
Substitution: Reactions often involve the use of halogenating agents or nucleophiles under anhydrous conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, methyl(1-methylpropoxy)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of silane, methyl(1-methylpropoxy)diphenyl- involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it an effective reducing agent. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar structure but lacks the 1-methylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Trichlorosilane: Contains three chlorine atoms instead of organic groups.
Uniqueness
Silane, methyl(1-methylpropoxy)diphenyl- is unique due to its combination of phenyl, methyl, and 1-methylpropoxy groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reduction and functionalization .
Properties
CAS No. |
58657-49-1 |
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Molecular Formula |
C17H22OSi |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
butan-2-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C17H22OSi/c1-4-15(2)18-19(3,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
InChI Key |
OCRYUVLBJSRAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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